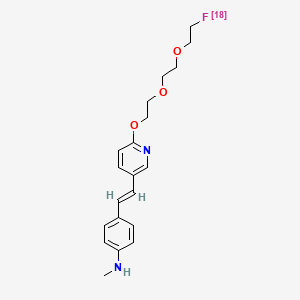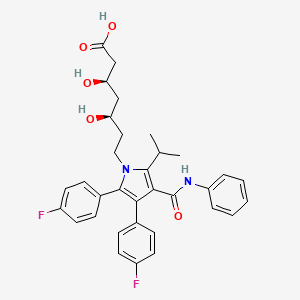
Fluoroatorvastatine
Vue d'ensemble
Description
Fluoroatorvastatin is a derivative of Atorvastatin, a statin medication used to prevent cardiovascular disease and treat abnormal lipid levels . Statins are a first-line treatment for these conditions .
Synthesis Analysis
The synthesis of Fluoroatorvastatin involves an optimized ruthenium-mediated late-stage 18F-deoxyfluorination . The defluoro-hydroxy precursor is produced via Paal-Knorr pyrrole synthesis . This process is followed by coordination of the phenol to a ruthenium complex, yielding the labeling precursor .
Molecular Structure Analysis
Fluoroatorvastatin has a molecular formula of C33H34F2N2O5 . Its average mass is 576.630 Da and its monoisotopic mass is 576.243591 Da .
Chemical Reactions Analysis
Statins, including Fluoroatorvastatin, are commonly used in reactions such as amide formation, heterocycle formation, N-arylation, CO2H deprotection, N-alkylation, and reductive amination .
Physical And Chemical Properties Analysis
Fluoroatorvastatin has a density of 1.3±0.1 g/cm3, a boiling point of 720.7±60.0 °C at 760 mmHg, and a flash point of 389.7±32.9 °C . It has 7 H bond acceptors, 4 H bond donors, and 12 freely rotating bonds .
Applications De Recherche Scientifique
Analyse complète des applications de la Fluoroatorvastatine (Difluoro Atorvastatine)
Imagerie moléculaire : La this compound, marquée au fluor-18 ([18F]Atorvastatine), est explorée comme outil d'imagerie moléculaire pour la recherche sur les statines. Cela implique un processus de synthèse optimisé utilisant une désoxyfluoration tardive 18F catalysée par le ruthénium .
Conception de matériaux biomédicaux : La fluoration des biomacromolécules, notamment des protéines et des peptides qui pourraient être dérivés de la this compound, est une stratégie puissante pour améliorer leur fonctionnalité dans les applications biomédicales .
Recherche sur le cancer : L'atorvastatine, y compris son dérivé difluoré, a montré qu'elle induisait l'apoptose et inhibait l'angiogenèse à des doses élevées, ce qui pourrait être bénéfique dans les stratégies de traitement du cancer .
Modulation de l'autophagie : Dans les cellules cancéreuses, l'atorvastatine augmente l'expression de LC3II, un marqueur de l'autophagie, ce qui diminue la survie et la prolifération cellulaire, suggérant un rôle pour la this compound dans la modulation de l'autophagie .
Application clinique dans le cancer pulmonaire à petites cellules (CPPC) La recherche soutient l'utilisation de l'atorvastatine pour inhiber la croissance tumorale dans le traitement du CPPC. Des études rétrospectives ont montré des temps de survie accrus lorsque l'atorvastatine est utilisée dans des thérapies combinées pour les patients atteints de CPPC et de dyslipidémie .
Mécanisme D'action
Target of Action
Fluoroatorvastatin, also known as Difluoro Atorvastatin, primarily targets the enzyme Hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol . By inhibiting HMG-CoA reductase, Fluoroatorvastatin effectively reduces the synthesis of cholesterol, particularly low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol" .
Mode of Action
Fluoroatorvastatin acts as a competitive inhibitor of HMG-CoA reductase . It mimics the natural substrate of the enzyme, HMG-CoA, and competes for the active site of the enzyme . This prevents the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis . The inhibition of this pathway leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL receptors on the cell surface. These receptors bind to circulating LDL cholesterol, leading to its removal from the bloodstream .
Biochemical Pathways
The primary biochemical pathway affected by Fluoroatorvastatin is the mevalonate pathway . This pathway is responsible for the synthesis of several key biomolecules, including cholesterol . By inhibiting HMG-CoA reductase, Fluoroatorvastatin disrupts this pathway, reducing the production of mevalonate and, consequently, cholesterol . This has downstream effects on lipid metabolism and transport, including a reduction in levels of LDL cholesterol .
Pharmacokinetics
They are primarily excreted in bile and undergo enterohepatic recirculation . The bioavailability of statins can be influenced by factors such as food intake, time of administration, and interactions with other drugs .
Result of Action
At the molecular level, Fluoroatorvastatin’s inhibition of HMG-CoA reductase leads to a decrease in intracellular cholesterol levels . At the cellular level, this results in an upregulation of LDL receptors on the cell surface, leading to increased uptake and clearance of LDL cholesterol from the bloodstream . This can lead to a significant reduction in circulating LDL cholesterol levels, a key risk factor for cardiovascular disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fluoroatorvastatin. For instance, certain types of viruses have the potency to mutate known DNA sequences, which could potentially influence disease prevalence and progression . Furthermore, the efficacy of Fluoroatorvastatin can be influenced by factors such as diet, lifestyle, and the presence of other health conditions
Analyse Biochimique
Biochemical Properties
Fluoroatorvastatin, like other statins, inhibits the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol biosynthesis pathway . This inhibition occurs through the competitive binding of Fluoroatorvastatin to the enzyme HMG-CoA reductase . The interaction between Fluoroatorvastatin and HMG-CoA reductase has been confirmed through blocking assays using rat liver sections .
Cellular Effects
Fluoroatorvastatin has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed . This suggests that Fluoroatorvastatin can influence cell function by reducing the production of cholesterol, which is a crucial component of cell membranes and a precursor for the synthesis of steroid hormones .
Molecular Mechanism
The molecular mechanism of Fluoroatorvastatin involves its binding to HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the cholesterol biosynthesis pathway, leading to a reduction in the cellular production of cholesterol .
Dosage Effects in Animal Models
The dosage effects of Fluoroatorvastatin in animal models have not been extensively studied. Studies on statins suggest that their beneficial effects are dose-dependent .
Metabolic Pathways
Fluoroatorvastatin, like other statins, is involved in the cholesterol biosynthesis pathway. It inhibits the conversion of HMG-CoA to mevalonic acid, disrupting the production of cholesterol and several intermediates of the mevalonate pathway .
Transport and Distribution
Fluoroatorvastatin has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed . This suggests that Fluoroatorvastatin can be transported and distributed within cells and tissues.
Subcellular Localization
The subcellular localization of Fluoroatorvastatin is likely to be in the cytosolic and microsomal fractions of hepatic cells, where HMG-CoA reductase is known to be highly expressed . This localization allows Fluoroatorvastatin to effectively inhibit the enzyme and disrupt cholesterol synthesis.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Fluoroatorvastatin can be achieved through a multi-step process that involves the introduction of a fluorine atom to Atorvastatin. This can be done through a substitution reaction that replaces one of the hydrogen atoms in Atorvastatin with a fluorine atom.", "Starting Materials": [ "Atorvastatin", "Fluorine source (e.g. Hydrogen fluoride or Fluorine gas)", "Sodium hydroxide", "Sodium hydride", "Solvents (e.g. Dimethylformamide, Methanol, Ethyl acetate)" ], "Reaction": [ "Atorvastatin is dissolved in a solvent such as Dimethylformamide.", "Sodium hydride is added to the solution to deprotonate the carboxylic acid group of Atorvastatin.", "The fluorine source is then added to the solution to initiate the substitution reaction.", "The reaction mixture is heated and stirred for several hours to allow the reaction to proceed.", "Sodium hydroxide is added to the reaction mixture to quench the reaction and neutralize any remaining acid.", "The product is then extracted from the reaction mixture using a solvent such as Ethyl acetate.", "The solvent is then evaporated to yield Fluoroatorvastatin as a solid product." ] } | |
Numéro CAS |
693794-20-6 |
Formule moléculaire |
C33H33CaF2N2O5+ |
Poids moléculaire |
615.7 g/mol |
Nom IUPAC |
calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H34F2N2O5.Ca/c1-20(2)31-30(33(42)36-25-6-4-3-5-7-25)29(21-8-12-23(34)13-9-21)32(22-10-14-24(35)15-11-22)37(31)17-16-26(38)18-27(39)19-28(40)41;/h3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41);/q;+2/p-1/t26-,27-;/m1./s1 |
Clé InChI |
BWZBINZLUPJFAN-CNZCJKERSA-M |
SMILES isomérique |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2] |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |
SMILES canonique |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2] |
Apparence |
Solid powder |
Autres numéros CAS |
693794-20-6 |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Atorvastatin calcium trihydrate impurity C, Fluoroatorvastatin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetic acid, [(phenylsulfonyl)hydrazono]-](/img/structure/B1672826.png)
![(4r)-3-{(2s,3s)-2-Hydroxy-3-[(3-Hydroxy-2-Methylbenzoyl)amino]-4-Phenylbutanoyl}-5,5-Dimethyl-N-(2-Methylbenzyl)-1,3-Thiazolidine-4-Carboxamide](/img/structure/B1672827.png)
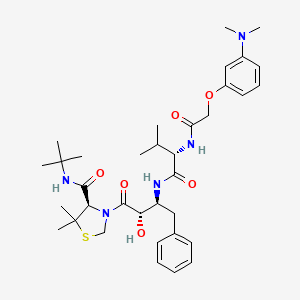

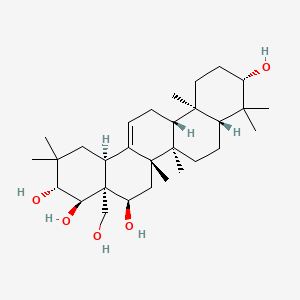
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate](/img/structure/B1672832.png)

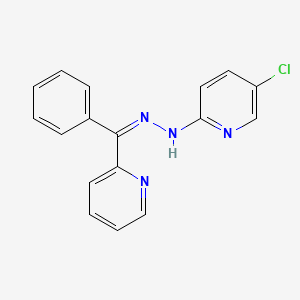
![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)
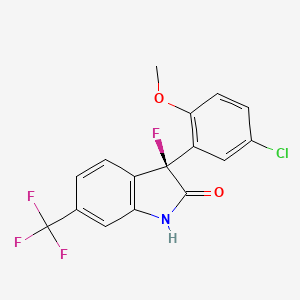
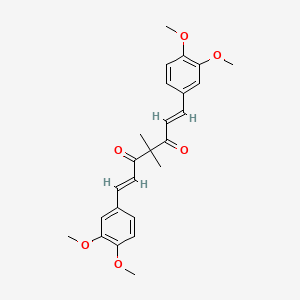
![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)
